Calhex 231 hydrochloride was developed as part of research into calcium signaling pathways. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as R&D Systems, APExBIO, and Sigma-Aldrich . The compound is classified as a G-protein-coupled receptor modulator, specifically targeting the class 3 family of receptors.
The synthesis of Calhex 231 hydrochloride involves several key steps that typically include the formation of the core cyclohexane structure followed by functionalization to introduce the chloro and benzamide groups. The detailed synthetic route has been explored in various studies, particularly focusing on optimizing yield and purity .
The synthesis generally requires:
Calhex 231 hydrochloride primarily acts through its modulation of CaSR activity. It inhibits the receptor's activation by extracellular calcium ions, leading to decreased intracellular signaling cascades that involve inositol phosphates .
Calhex 231 hydrochloride operates by binding to the allosteric site on the calcium sensing receptor, which leads to a decrease in the receptor's sensitivity to extracellular calcium levels. This mechanism results in reduced signaling through downstream effectors involved in various physiological processes such as vascular tone regulation and hormone secretion .
Calhex 231 hydrochloride has significant potential in scientific research, particularly in studies exploring:
This compound serves as a valuable tool for researchers investigating the role of calcium sensing receptors in physiology and pathology.
The development of calcilytic compounds emerged in the late 1990s as researchers sought therapeutic agents to antagonize the calcium-sensing receptor (CaSR) for disorders like osteoporosis. Early compounds suffered from limited selectivity and pharmacokinetic challenges. Calhex 231 hydrochloride (chemical name: 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride) was first synthesized in 2003 through rational drug design. Researchers optimized diaminocyclohexane scaffolds to achieve nanomolar affinity for CaSR, with Petrel et al. identifying its unique binding mode within the receptor’s transmembrane domain [7]. This breakthrough established Calhex 231 as a prototypical calcilytic for mechanistic studies due to its high potency (IC₅₀ = 0.39 μM) and well-characterized allosteric inhibition [1] [7]. Unlike earlier molecules, its stereospecific structure ([1S,2S,1'R]-configuration) enabled precise targeting of CaSR’s hydrophobic pockets, accelerating research into CaSR modulation [7] [9].
The CaSR, a Class C G-protein-coupled receptor (GPCR), maintains systemic calcium homeostasis by detecting extracellular Ca²⁺ levels. In the parathyroid gland, CaSR activation suppresses parathyroid hormone (PTH) secretion, while in bone and kidneys, it regulates mineralization and calcium excretion [1] [3]. Beyond mineral metabolism, CaSR is expressed in cardiovascular tissues, neurons, and immune cells, where it modulates:
In diabetes, vascular CaSR hypersensitivity contributes to impaired vasorelaxation, while gain-of-function mutations cause hypocalcemic disorders. These roles make CaSR a therapeutic target for osteoporosis, inflammatory lung diseases, and traumatic hemorrhagic shock [2] [3] [8].
Calhex 231 acts as a negative allosteric modulator (NAM) by binding the CaSR’s heptahelical domain, distinct from orthosteric Ca²⁺ sites. Key mechanistic features include:
Table 1: Molecular and Functional Profile of Calhex 231 Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₂₇ClN₂O·HCl | [1] [9] |
Molecular Weight | 443.41 g/mol | [1] [4] |
IC₅₀ (CaSR Inhibition) | 0.39 μM | [1] [3] |
Solubility | 50 mM in DMSO | [1] [9] |
Purity | ≥98% (HPLC) | [4] [6] |
CAS Number | 2387505-78-2 | [3] [8] |
Table 2: Functional Effects of Calhex 231 in Disease Models
Pathological Context | Observed Effect | Mechanistic Insight | |
---|---|---|---|
Diabetic Cardiomyopathy | ↓ Collagen I/III, ↓ α-SMA, ↓ MMP2/9 | Suppression of TGF-β1/Smad pathways | [3] |
Traumatic Hemorrhagic Shock | ↑ Mean arterial pressure (MAP), ↑ Cardiac contractility | Restoration of vascular responsiveness | [3] [8] |
Allergic Asthma | ↓ Airway hyperresponsiveness, ↓ Inflammation | CaSR-dependent inhibition of cytokine release | [4] |
Vascular Reactivity | Inhibition of voltage-gated Ca²⁺ channels (VGCCs) | Reduced Ca²⁺ influx in smooth muscle cells | [2] |
Calhex 231 also exhibits CaSR-independent effects, directly inhibiting voltage-gated Ca²⁺ channels (VGCCs) in vascular smooth muscle. This action attenuates methoxamine-induced contractions in rabbit mesenteric arteries, even in endothelium-denuded vessels [2]. Such off-target activity complicates mechanistic interpretations but may contribute to therapeutic benefits in vascular shock models [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: